molecular formula C12H22N2O2 B6272738 tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers CAS No. 1784049-94-0

tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers

Cat. No.: B6272738
CAS No.: 1784049-94-0
M. Wt: 226.32 g/mol
InChI Key: VEEZFCAEVMLWEO-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a chemical compound that belongs to the class of octahydropyrrolo[3,4-c]pyrrole derivatives. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the following steps:

  • Formation of the Pyrrolo[3,4-c]pyrrole Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors.

  • Introduction of the Methyl Group: The methyl group is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Protection of the Amino Group: The amino group on the pyrrolo[3,4-c]pyrrole ring is protected using tert-butyl carbamate (BOC) to form the tert-butyl carbamate derivative.

  • Purification and Isolation: The final product is purified through techniques such as recrystallization or chromatography to obtain the desired diastereomeric mixture.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at various positions on the pyrrolo[3,4-c]pyrrole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound is structurally similar but lacks the methyl group at the 1-position.

  • Tert-butyl 2-methyl-1-(2,2,2-trifluoroacetyl)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate: This compound has a different substitution pattern and additional functional groups.

Properties

CAS No.

1784049-94-0

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 4-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-8-10-6-13-5-9(10)7-14(8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3

InChI Key

VEEZFCAEVMLWEO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CNCC2CN1C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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